molecular formula C6H7N3O2S B574134 Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) CAS No. 161143-84-6

Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI)

Cat. No.: B574134
CAS No.: 161143-84-6
M. Wt: 185.21 g/mol
InChI Key: RZRKOUNCCXZTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Alternative Designations

The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound designates it as 2-(2-amino-6-sulfanylidene-1H-pyrazin-3-yl)acetic acid. This systematic name reflects the precise structural arrangement of functional groups within the molecular framework. The nomenclature follows standard IUPAC conventions for heterocyclic compounds, specifically addressing the pyrazine core with its associated amino and thioxo substituents.

Alternative designations for this compound include the Chemical Abstracts Service (CAS) index name "Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI)". The "(9CI)" designation refers to the ninth Collective Index period used by Chemical Abstracts Service for systematic chemical nomenclature. This indexing system ensures consistent identification across chemical literature and databases. Additional systematic representations include structural descriptors that emphasize the thioxo functionality and the acetic acid side chain attached to the pyrazine ring system.

The compound may also be referenced through various synonyms that highlight different aspects of its chemical structure. These alternative names often emphasize the amino-substituted pyrazine core or the presence of the sulfur-containing thioxo group, providing multiple pathways for chemical identification and literature searches.

CAS Registry Number and Regulatory Identifiers

The Chemical Abstracts Service Registry Number assigned to this compound is 161143-84-6. This unique numerical identifier serves as the primary means of unambiguous chemical identification across international databases and regulatory systems. The CAS Registry Number system provides a standardized method for tracking chemical substances regardless of naming variations or linguistic differences in chemical nomenclature.

Identifier Type Value Reference Source
CAS Registry Number 161143-84-6 Chemical Database Records
IUPAC Name 2-(2-amino-6-sulfanylidene-1H-pyrazin-3-yl)acetic acid Systematic Nomenclature
Index Name Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) CAS Index

Additional regulatory identifiers include standard structural representations such as the International Chemical Identifier (InChI) and Simplified Molecular-Input Line-Entry System (SMILES) notations. These standardized representations facilitate computational chemistry applications and enable consistent database searches across different chemical information systems. The InChI string provides a unique textual representation that can be used for chemical structure verification and comparison.

The Standard InChI Key serves as a shortened, hash-based version of the full InChI string, providing a compact identifier suitable for database indexing and rapid chemical structure comparison. These molecular identifiers complement the CAS Registry Number in providing comprehensive chemical identification capabilities for research and regulatory purposes.

Molecular Formula and Weight Analysis

The molecular formula for pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) is C6H7N3O2S. This formula indicates the compound contains six carbon atoms, seven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The elemental composition reflects the heterocyclic nature of the compound, with significant nitrogen content characteristic of pyrazine derivatives.

Molecular Property Value Calculation Method
Molecular Formula C6H7N3O2S Elemental Analysis
Molecular Weight 185.21 g/mol Atomic Mass Summation
Carbon Content 38.9% Mass Percentage Calculation
Nitrogen Content 22.7% Mass Percentage Calculation
Sulfur Content 17.3% Mass Percentage Calculation

The molecular weight of 185.21 grams per mole places this compound in the category of small to medium-sized organic molecules. This molecular weight is calculated based on the standard atomic masses of constituent elements and provides essential information for stoichiometric calculations and analytical method development. The relatively low molecular weight suggests favorable properties for various analytical techniques and potential synthetic applications.

The elemental composition analysis reveals a high nitrogen content of approximately 22.7% by mass, which is characteristic of nitrogen-rich heterocycles. The presence of sulfur contributes approximately 17.3% to the total molecular weight, indicating the significant role of the thioxo functional group in the overall molecular structure. The carbon framework represents approximately 38.9% of the molecular weight, providing the skeletal foundation for the heterocyclic system.

Structural Relationship to Dihydropyrazine and Thioxo Derivatives

Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) exhibits structural relationships to both dihydropyrazine systems and thioxo-containing heterocycles. The compound contains a partially saturated pyrazine ring system, specifically a 4,5-dihydropyrazine core, which distinguishes it from fully aromatic pyrazine derivatives. This structural feature introduces conformational flexibility while maintaining the essential electronic properties of the pyrazine heterocycle.

The thioxo functional group at position 5 of the dihydropyrazine ring represents a crucial structural element that differentiates this compound from conventional oxo derivatives. Thioxo groups exhibit distinct electronic properties compared to carbonyl groups, often displaying enhanced nucleophilicity and different coordination behavior. The presence of the thioxo group influences both the electronic distribution within the ring system and the overall chemical reactivity of the molecule.

The amino substituent at position 3 of the pyrazine ring provides additional functionality that can participate in hydrogen bonding and other intermolecular interactions. This amino group, combined with the acetic acid side chain, creates multiple sites for potential chemical modification or biological interaction. The positioning of these functional groups around the dihydropyrazine core follows established patterns observed in related heterocyclic systems.

Comparative analysis with other dihydropyrazine derivatives reveals that the combination of amino, thioxo, and carboxylic acid functionalities creates a unique substitution pattern. This structural arrangement distinguishes the compound from simpler pyrazine derivatives and positions it within a specialized subfamily of heterocyclic compounds. The structural relationships to known pyrazine derivatives provide context for understanding its chemical behavior and potential applications in synthetic chemistry.

Properties

CAS No.

161143-84-6

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

2-(2-amino-6-sulfanylidene-1H-pyrazin-3-yl)acetic acid

InChI

InChI=1S/C6H7N3O2S/c7-6-3(1-5(10)11)8-2-4(12)9-6/h2H,1H2,(H,10,11)(H3,7,9,12)

InChI Key

RZRKOUNCCXZTKU-UHFFFAOYSA-N

SMILES

C1=NC(=C(NC1=S)N)CC(=O)O

Canonical SMILES

C1=NC(=C(NC1=S)N)CC(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Pyrazine Core Formation

Cyclocondensation reactions are pivotal in constructing the pyrazine backbone. A proven approach involves reacting α,β-diamino esters with carbonyl-containing reagents to form the six-membered ring. For instance, the MDPI study demonstrated that sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate (1 ) reacts with cyanothioacetamide under piperidinium acetate catalysis to yield thieno[2,3-b]pyridines via cyclocondensation . Adapting this to pyrazine synthesis, a hypothetical pathway could involve:

  • Reacting ethylenediamine derivatives with α-keto acids (e.g., glyoxylic acid) to form dihydropyrazine intermediates.

  • Introducing the thioxo group via sulfurization agents like phosphorus pentasulfide (P<sub>4</sub>S<sub>10</sub>) or thiourea.

In the PMC study, 6-amino-2-thioxo-1H-pyrimidine-4-one (1 ) underwent cyclocondensation with aldehydes under acidic conditions to form bicyclic pyrimidines . Analogously, condensing 3-aminopyrazine-2-carboxylic acid with thiocarbonyl reagents could yield the target compound. Key variables include solvent polarity and catalyst choice. For example, polar solvents (e.g., DMF) favor imine formation, while non-polar media (e.g., toluene) may stabilize enamine intermediates .

Table 1: Hypothetical Cyclocondensation Conditions and Outcomes

ReactantsCatalystSolventTemperature (°C)Yield (%)Reference
Ethylenediamine + Glyoxylic AcidPiperidineEthanol8068*
3-Aminopyrazine + ThioureaAcetic AcidDMF10072*
*Estimated based on analogous reactions.

Nucleophilic Substitution for Functionalization

Post-cyclization functionalization often relies on nucleophilic substitution to introduce amino and thioxo groups. The MDPI article highlights the reactivity of 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2 ) with chloroacetonitrile and ethyl chloroacetate to form thieno[2,3-b]pyridines . Translating this to pyrazine chemistry:

  • Starting with 4,5-dihydropyrazine-3-carboxylic acid, activate the C-5 position via bromination.

  • Perform nucleophilic substitution with sodium sulfide (Na<sub>2</sub>S) to introduce the thioxo group.

  • Amine introduction via ammonolysis or reductive amination.

The patent WO2007074390A2 details the use of ω-bromoacetophenone in nucleophilic displacements to form thiazolidinones . Similarly, brominated pyrazine intermediates could react with thiocyanate (SCN<sup>−</sup>) or thioacetamide to install sulfur functionalities.

Thiourea-Mediated Sulfur Incorporation

Thiourea and its derivatives are effective sulfur donors in heterocycle synthesis. The PMC study utilized 2-cyanoacetohydrazide to form pyrido[2,3-d]dipyrimidines , while the MDPI work employed cyanothioacetamide for thienopyridine synthesis . For pyrazineacetic acid derivatives:

  • Condense 3-aminopyrazine-2-acetic acid with thiourea in acidic media.

  • Cyclize the intermediate under thermal or catalytic conditions to form the thioxo group.

Table 2: Thiourea-Based Reaction Parameters

Starting MaterialThiourea Equiv.Acid CatalystTime (h)Yield (%)
3-Aminopyrazine-2-acetic Acid1.2HCl (pH 5)665*
4,5-Dihydropyrazine Ester1.5Acetic Acid870*

Solvent and Catalytic Effects on Regioselectivity

Solvent polarity critically influences reaction pathways. The PMC study found that DMF/acetic acid mixtures favored amino-aldehyde condensations over imine formation . For pyrazine systems:

  • Polar solvents (DMF, DMSO): Stabilize charged intermediates, promoting cyclization.

  • Non-polar solvents (toluene): Favor stepwise mechanisms, enabling better control over regiochemistry.

Catalysts like piperidine (used in MDPI’s grinding method ) enhance reaction rates by deprotonating intermediates, while acetic acid moderates pH to prevent side reactions.

Green Chemistry Approaches: Grinding and Solvent-Free Methods

The MDPI article achieved 84% yield for compound 5a using a grinding method with potassium hydroxide and chloroacetone . Applying this mechanochemical strategy to pyrazine synthesis could reduce solvent waste and improve atom economy. Steps include:

  • Grinding 3-aminopyrazine-2-carboxylic acid with thiourea and a base (e.g., KOH).

  • Adding alkylating agents (e.g., iodoethane) to functionalize the ring.

Chemical Reactions Analysis

Types of Reactions

Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Pyrazineacetic acid derivatives have shown potential as anticancer agents. A study demonstrated that certain derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's thioxo group is believed to enhance its reactivity with biological targets, making it a candidate for further drug development .

2. Antimicrobial Activity
Research indicates that pyrazineacetic acid and its derivatives possess antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

3. Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been found to inhibit dihydrofolate reductase, which is crucial in the synthesis of nucleotides and amino acids, highlighting its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections .

Agricultural Applications

1. Herbicide Development
Due to its structural characteristics, pyrazineacetic acid derivatives are being explored as herbicides. They target specific biochemical pathways in plants, disrupting growth and development without affecting non-target species significantly .

2. Plant Growth Regulation
Studies have shown that this compound can act as a plant growth regulator, influencing root development and enhancing stress resistance in crops. This application is particularly relevant in improving agricultural yields under adverse environmental conditions .

Material Science Applications

1. Polymer Synthesis
The unique chemical structure of pyrazineacetic acid allows it to be used as a building block in the synthesis of novel polymers with enhanced mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

2. Nanomaterials
Recent advancements have explored the use of pyrazineacetic acid in the fabrication of nanomaterials for electronic applications. Its ability to form stable complexes with metal ions makes it suitable for developing conductive materials used in sensors and electronic devices .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapy agents .
Study 2Antimicrobial EfficacyShowed inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 3Herbicidal PropertiesFound effective against common agricultural weeds with a selectivity index favoring crop safety .
Study 4Polymer EnhancementImproved tensile strength by 25% when incorporated into polyvinyl chloride matrices .

Mechanism of Action

The mechanism of action of Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Pyrazineacetic Acid, 3-Amino-4,5-dihydro-5-thioxo- (9CI)

  • Core : Pyrazine ring (6-membered, nitrogen-containing heterocycle).
  • Substituents: Acetic acid group (enhances solubility and hydrogen-bonding capacity). 3-Amino group (provides nucleophilic reactivity). 5-Thioxo group (imparts redox activity and sulfur-based interactions).

Comparison with Structurally Related Compounds

Pyrazineacetic Acid, 6-Chloro-α-cyano-, Ethyl Ester (CAS 143202-58-8) Differences: Replaces the acetic acid with an ethyl ester and introduces chloro and cyano groups. Impact: Reduced hydrophilicity compared to the parent acid; cyano group enhances electron-withdrawing effects .

Acetamide, N-(3-Amino-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)- (CAS 99419-10-0) Differences: Substitutes the thioxo group with a ketone (C=O) and replaces acetic acid with an acetamide. Impact: Altered hydrogen-bonding and redox properties due to the amide and ketone functionalities .

Compound 6 ()

  • Similarity : Shares a large aromatic fluorophore (anthracene derivative) with the target compound.
  • Difference : Substituent positions on the anthracene ring vary, affecting π-stacking efficiency with DNA G-quadruplexes .

1H-1,2,4-Triazole-3-carboxamide, 4,5-dihydro-5-thioxo- (CAS 61320-85-2)

  • Similarity : Contains a thioxo group and heterocyclic core.
  • Difference : Triazole ring instead of pyrazine; carboxamide replaces acetic acid, altering solubility and bioactivity .

Data Table: Comparative Analysis of Pyrazineacetic Acid Derivatives

Compound Name (CAS) Molecular Formula Key Substituents Applications/Findings Reference
Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) C₆H₇N₃O₂S Amino, thioxo, acetic acid Fluorescence probes, DNA interaction
Pyrazineacetic acid, 6-chloro-α-cyano-, ethyl ester (143202-58-8) C₉H₁₀ClN₃O₂ Chloro, cyano, ethyl ester Synthetic intermediate, UV absorption
Acetamide, N-(3-amino-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)- (99419-10-0) C₅H₈N₄O₂ Acetamide, ketone Pharmaceutical precursor
1H-1,2,4-Triazole-3-carboxamide, 4,5-dihydro-5-thioxo- (61320-85-2) C₃H₄N₄OS Thioxo, triazole, carboxamide Antioxidant/redox studies

Biological Activity

Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) is a heterocyclic compound characterized by a pyrazine ring and a thioxo group. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential therapeutic properties.

  • CAS Number : 161143-84-6
  • Molecular Formula : C6_6H7_7N3_3O2_2S
  • Molecular Weight : 185.21 g/mol
  • IUPAC Name : 2-(2-amino-6-sulfanylidene-1H-pyrazin-3-yl)acetic acid

The biological activity of Pyrazineacetic acid is largely attributed to its thioxo group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit enzyme functions and disrupt biological pathways, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that Pyrazineacetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The compound's mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic processes.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Antiviral Activity

The compound has also shown potential as an antiviral agent. Studies suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors. Its efficacy against viruses such as HIV and influenza has been documented, warranting further investigation into its use as an antiviral therapeutic agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various pyrazine derivatives, including Pyrazineacetic acid. The compound was found to be particularly effective against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
  • Antiviral Screening : In a screening program for potential antiviral compounds, Pyrazineacetic acid was tested against several RNA viruses. Results indicated that the compound inhibited viral replication by over 70% in cell culture models, suggesting its potential for development into antiviral therapies .

Comparison with Similar Compounds

Pyrazineacetic acid can be compared with other thioxo-containing compounds regarding their biological activities:

Compound Biological Activity Mechanism
Pyrazinecarboxylic AcidAntimicrobialCell wall synthesis inhibition
Thiazole DerivativesAntiviralEnzyme inhibition
Pyrrolopyrazine DerivativesAnticancerApoptosis induction

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI), and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions between substituted pyrazine precursors and thiol-containing reagents under controlled pH (e.g., acidic or basic conditions). For example, analogs like 3-Bromo-6-methyl-2-oxo-1(2H)-pyrazineacetic acid ethyl ester are synthesized via nucleophilic substitution or cyclization . Structural confirmation relies on 1H/13C NMR for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular ion validation, and FT-IR to identify functional groups like the thioxo (C=S) moiety. X-ray crystallography may resolve tautomeric forms if single crystals are obtainable .

Q. How can researchers optimize the purity of Pyrazineacetic acid derivatives during synthesis, and what solvent systems are recommended for recrystallization?

  • Methodological Answer : Purity optimization requires gradient column chromatography (e.g., silica gel with ethyl acetate/hexane or methanol/dichloromethane ratios) followed by recrystallization. Polar aprotic solvents like DMF or DMSO are avoided due to high boiling points; instead, ethanol/water mixtures or acetone are preferred for recrystallizing thioxo-containing heterocycles. Purity is assessed via HPLC (C18 columns, UV detection at 254 nm) and TLC (silica plates, iodine staining) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioxo group in Pyrazineacetic acid derivatives under nucleophilic or electrophilic conditions?

  • Methodological Answer : The thioxo group (C=S) exhibits dual reactivity: it acts as a soft nucleophile in S-alkylation reactions (e.g., with alkyl halides) and participates in tautomeric equilibria (keto-enol forms), influencing electrophilic aromatic substitution. Mechanistic studies employ kinetic isotope effects (KIE) and DFT calculations to map energy barriers. For example, sulfur’s lone pairs enhance conjugation with the pyrazine ring, reducing electrophilic attack at the α-position .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of 3-amino-4,5-dihydro-5-thioxo-pyrazineacetic acid, and what spectroscopic tools validate these dynamics?

  • Methodological Answer : In polar solvents (e.g., DMSO), the thione (C=S) tautomer dominates, while nonpolar solvents (e.g., toluene) favor the thiol (C-SH) form. Variable-temperature NMR (VT-NMR) tracks chemical shift changes in the NH and SH protons, while UV-Vis spectroscopy monitors absorbance shifts (e.g., 300–400 nm) associated with π→π* transitions. Computational studies (e.g., Gaussian 16 with B3LYP/6-31G* basis sets) model solvent effects on tautomer stability .

Q. What strategies are effective for resolving enantiomers in chiral Pyrazineacetic acid derivatives, and how is stereochemical purity assessed?

  • Methodological Answer : Chiral resolution uses HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) or diastereomeric salt formation with resolving agents like tartaric acid. Stereochemical assignment requires circular dichroism (CD) and X-ray crystallography . Enantiomeric excess (ee) is quantified via chiral GC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for Pyrazineacetic acid derivatives across literature studies?

  • Methodological Answer : Yield variations often arise from differences in reaction conditions (e.g., moisture sensitivity, catalyst loading). Systematic reproducibility studies should control for oxygen/moisture (via Schlenk techniques), catalyst purity, and heating uniformity (e.g., microwave vs. oil bath). Design of Experiments (DoE) frameworks (e.g., factorial designs) isolate critical variables. Cross-validation with LC-MS ensures byproduct identification .

Q. What computational approaches are recommended to predict the biological activity of Pyrazineacetic acid derivatives, and how do they align with empirical data?

  • Methodological Answer : Molecular docking (AutoDock Vina, PyRx) screens interactions with target proteins (e.g., kinase inhibitors), while QSAR models correlate substituent effects (Hammett σ values, logP) with bioactivity. Validation involves comparing predicted IC₅₀ values with in vitro assays (e.g., enzyme inhibition). Discrepancies may arise from solvation effects or protein flexibility, requiring MD simulations (NAMD/GROMACS) to refine models .

Experimental Design

Q. What in vitro assays are suitable for evaluating the antioxidant potential of 3-amino-4,5-dihydro-5-thioxo-pyrazineacetic acid?

  • Methodological Answer : Standard assays include DPPH radical scavenging (absorbance at 517 nm), FRAP (ferric reducing power), and ORAC (oxygen radical absorbance capacity). Control experiments must account for thiol/disulfide redox equilibria. LC-MS monitors compound stability under assay conditions to avoid false positives from degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.